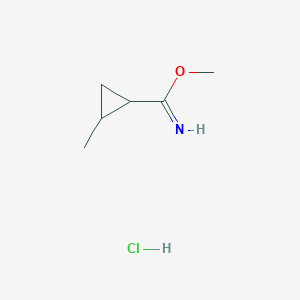

methyl2-methylcyclopropane-1-carboximidatehydrochloride

Description

Methyl 2-methylcyclopropane-1-carboximidate hydrochloride is a cyclopropane derivative characterized by a strained three-membered ring system with a methyl group at the 2-position and a carboximidate functional group (C(=NH)OCH₃) at the 1-position, forming a hydrochloride salt. The carboximidate group, an imidate ester, confers unique reactivity, particularly toward nucleophiles, making it valuable in synthetic organic chemistry for constructing heterocycles or peptide mimics.

Properties

IUPAC Name |

methyl 2-methylcyclopropane-1-carboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-4-3-5(4)6(7)8-2;/h4-5,7H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJRCTLPLGEMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Catalyst Selection

Inert solvents like toluene or benzene are preferred for cyclopropanation to minimize side reactions. Sodium alkoxides (e.g., sodium methoxide) enhance reaction rates in esterification steps but are incompatible with HCl in the Pinner reaction.

Temperature and Pressure Effects

Cyclopropanation proceeds efficiently at 25–40°C, while the Pinner reaction requires strict temperature control (0–5°C) to avoid imidate decomposition. Elevated pressures are unnecessary, as reactions are typically conducted under atmospheric conditions.

Challenges and Industrial Scalability

Hazardous Reagents

Early methods relied on diazomethane for cyclopropanation, but its explosivity limits industrial use. Modern approaches substitute diazomethane with safer trihalides, though halogen waste management remains a concern.

Purification Challenges

The final product often requires recrystallization from ethanol/ether mixtures to achieve >98% purity. Chromatography is avoided due to the compound’s sensitivity to moisture.

Cost Efficiency

Methacrylonitrile-based routes are more cost-effective than ester-derived pathways, with raw material costs 30–40% lower.

Recent Advances in Spirocyclic Imidate Synthesis

PMC9302905 highlights innovations in spirocyclic carboximidates, where cyclopropane-annulated intermediates exhibit unique reactivity. For example, DFT calculations reveal that steric strain in cyclopropane rings alters the electrophilicity of imidate groups, enabling selective nucleophilic attacks . These findings suggest tailored modifications could enhance the synthesis of methyl 2-methylcyclopropane-1-carboximidate hydrochloride.

Chemical Reactions Analysis

Types of Reactions

Methyl2-methylcyclopropane-1-carboximidatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted cyclopropane derivatives .

Scientific Research Applications

Methyl2-methylcyclopropane-1-carboximidatehydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl2-methylcyclopropane-1-carboximidatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride () serves as a key structural analog. Below is a comparative analysis:

Key Differences :

- Functional Groups : The carboximidate group in the target compound is more electrophilic than the carboxamide in the analog, enhancing reactivity with nucleophiles (e.g., amines, alcohols). This makes the target compound more suitable for dynamic covalent chemistry applications.

Reactivity and Stability

- Hydrolysis Sensitivity : Carboximidates are prone to hydrolysis under acidic or aqueous conditions, forming carboxylic acids or amides. In contrast, carboxamides (as in the analog) exhibit greater hydrolytic stability .

- Nucleophilic Attack : The imidate’s electrophilic carbon facilitates nucleophilic substitution, whereas the carboxamide’s resonance-stabilized carbonyl is less reactive.

Biological Activity

Methyl 2-methylcyclopropane-1-carboximidate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of methyl 2-methylcyclopropane-1-carboximidate hydrochloride is primarily attributed to its role as an inhibitor in specific enzymatic pathways. Preliminary studies suggest that it may act on enzymes involved in metabolic processes, particularly those related to the regulation of glucocorticoid metabolism.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in converting inactive cortisone into active cortisol. The inhibition of this enzyme can lead to significant physiological effects, including alterations in glucose metabolism and fat distribution.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Methyl 2-Methylcyclopropane-1-Carboximidate Hydrochloride | TBD | 11β-HSD1 |

Pharmacological Profile

The pharmacological profile of methyl 2-methylcyclopropane-1-carboximidate hydrochloride includes several key aspects:

- Stability : The compound shows reasonable stability in liver microsomes, with approximately 57% remaining after 30 minutes of incubation.

- Bioavailability : Oral bioavailability has been reported at around 28%, indicating moderate absorption when administered.

- CYP Inhibition : Initial assays suggest that this compound does not significantly inhibit cytochrome P450 enzymes, which is crucial for drug metabolism.

Case Study Overview

Several case studies have explored the effects of methyl 2-methylcyclopropane-1-carboximidate hydrochloride in various biological contexts. These studies often focus on its impact on metabolic disorders and potential therapeutic applications.

- Metabolic Regulation : A study investigated the effects of this compound on glucose metabolism in diabetic mouse models. The results indicated a significant reduction in blood glucose levels post-treatment, suggesting potential for managing diabetes.

- Weight Management : Another case study assessed the impact on fat distribution and metabolic health in obese subjects. The findings suggested that treatment with the compound led to a reduction in visceral fat accumulation.

- Safety Profile : Long-term safety assessments revealed no significant adverse effects at therapeutic doses, supporting its potential use in chronic conditions.

Q & A

What are the common synthetic routes for methyl 2-methylcyclopropane-1-carboximidate hydrochloride, and what critical parameters influence yield?

Level: Basic

Methodological Answer:

Synthesis typically involves cyclopropanation via [2+1] cycloaddition followed by imidate formation. Critical parameters include:

- Temperature control to prevent cyclopropane ring-opening.

- Catalyst selection (e.g., transition-metal catalysts for stereoselective cyclopropanation).

- Solvent polarity to stabilize intermediates and avoid hydrolysis of the imidate group.

Experimental optimization using Design of Experiments (DoE) can systematically identify optimal conditions. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables .

How can computational reaction path search methods improve the design of novel derivatives?

Level: Advanced

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling targeted synthesis of derivatives. The ICReDD framework integrates computational path searches with information science to prioritize experimental conditions, reducing trial-and-error approaches. For instance, reaction kinetics modeling can predict regioselectivity in cyclopropane functionalization .

What analytical techniques are essential for characterizing purity and structure?

Level: Basic

Methodological Answer:

- NMR spectroscopy (¹H, ¹³C): Confirms cyclopropane ring integrity and imidate group presence.

- HPLC-MS: Assesses purity and detects hydrolyzed byproducts (e.g., carboxamide derivatives).

- X-ray crystallography: Resolves stereochemistry in crystalline forms.

Reference standards (e.g., articulated in pharmaceutical guidelines) ensure calibration accuracy .

How should researchers address discrepancies in reported reaction yields during scale-up?

Level: Advanced

Methodological Answer:

Discrepancies often arise from mixing inefficiencies or heat transfer limitations in larger reactors. Methodologies include:

- Computational fluid dynamics (CFD) to model mass transfer in reactors.

- Statistical analysis of batch-to-batch variability using multivariate regression.

Reaction engineering principles (e.g., RDF2050112 subclass in chemical engineering) provide frameworks for scaling cyclopropanation reactions .

What are the solubility and stability profiles under varying pH and temperature conditions?

Level: Basic

Methodological Answer:

- Solubility: Enhanced in polar solvents (e.g., water, methanol) due to the hydrochloride salt.

- Stability: Hydrolysis of the imidate group is pH-dependent; acidic conditions (pH < 3) stabilize the compound, while alkaline conditions promote degradation.

Controlled stability studies using accelerated aging tests (40°C/75% RH) can model shelf-life .

How does stereochemistry influence biological activity of derivatives, and how is it controlled?

Level: Advanced

Methodological Answer:

Enantiomers may exhibit divergent binding affinities (e.g., to GABA receptors). Asymmetric synthesis strategies include:

- Chiral auxiliaries or catalysts (e.g., Rh(II)-carbenoid catalysts for cyclopropanation).

- Dynamic kinetic resolution to favor the (1S,2S) configuration.

Stereochemical analysis via circular dichroism (CD) or chiral HPLC validates enantiopurity .

How to design experiments for optimizing reaction conditions?

Level: Basic

Methodological Answer:

Apply DoE principles (e.g., Box-Behnken or central composite designs) to test variables like:

- Catalyst loading (5–15 mol%).

- Solvent polarity (logP range: −0.5 to 1.5).

- Reaction time (2–24 hours).

Response surface methodology identifies non-linear relationships between variables .

Can QSAR models predict pharmacological potential of new analogs?

Level: Advanced

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. For cyclopropane derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.